4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
This compound is a pyrrolo[2,3-d]pyrimidine derivative featuring a 2,3-dimethylphenyl-substituted piperazine at position 4, a 4-methoxyphenyl group at position 7, and a phenyl group at position 5. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its versatility in targeting enzymes and receptors, particularly in oncology and CNS disorders. The 4-methoxyphenyl substituent enhances electron density and may improve metabolic stability, while the 2,3-dimethylphenyl group on the piperazine moiety likely increases lipophilicity, influencing blood-brain barrier permeability.
Properties
Molecular Formula |
C31H31N5O |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C31H31N5O/c1-22-8-7-11-28(23(22)2)34-16-18-35(19-17-34)30-29-27(24-9-5-4-6-10-24)20-36(31(29)33-21-32-30)25-12-14-26(37-3)15-13-25/h4-15,20-21H,16-19H2,1-3H3 |
InChI Key |
RXPXOJNJBYBTMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)OC)C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
The biological activity of this compound is primarily associated with its interaction with various molecular targets. Research indicates potential applications in the following areas:
Antitumor Activity
Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds with similar structural features have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
Antidepressant and Anxiolytic Effects
The piperazine moiety is known for its presence in many antidepressant medications. Compounds featuring piperazine have been studied for their potential anxiolytic effects, suggesting that this compound may also exhibit similar pharmacological properties .
Inhibition of Kinases
The unique structure of this compound allows it to interact with various kinases involved in cancer progression and other diseases. Preliminary studies indicate that it may act as a kinase inhibitor, potentially leading to therapeutic applications in oncology .
Case Studies
Several case studies highlight the efficacy of compounds structurally related to 4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may modulate cellular pathways, affecting cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences between the target compound and analogs:
Biological Activity
The compound 4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine , also referred to as a pyrrolopyrimidine derivative, has garnered significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological mechanisms, therapeutic implications, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 494.0 g/mol. The compound features a complex structure that includes a pyrrolopyrimidine core, substituted phenyl groups, and a piperazine ring.
| Property | Value |
|---|---|
| Molecular Formula | C30H28N5 |
| Molecular Weight | 494.0 g/mol |
| IUPAC Name | 7-(4-methoxyphenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
| InChI Key | DOCWRWCSPXSZRM-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Protein Kinase B (PKB/Akt) Inhibition : The compound acts as an ATP-competitive inhibitor of PKB, which plays a crucial role in cell signaling pathways related to growth and survival. By inhibiting PKB, the compound may induce apoptosis in cancer cells and inhibit tumor growth.
- Anticancer Properties : Due to its ability to inhibit PKB, this compound is being explored as a potential anticancer agent. Studies have shown that compounds targeting PKB can effectively reduce the proliferation of cancer cells in vitro and in vivo models .
In Vitro Studies
Several studies have evaluated the efficacy of this compound against various cancer cell lines:
- Breast Cancer Cells : The compound demonstrated significant cytotoxic effects on MDA-MB-231 breast cancer cells with an IC50 value in the low micromolar range. This suggests a strong potential for further development as an anticancer therapeutic .
- Lung Cancer Models : In A549 lung cancer cell lines, the compound inhibited cell migration and invasion, indicating its potential role in metastasis prevention .
In Vivo Studies
In animal models, the administration of this compound has shown promising results:
- Tumor Growth Inhibition : In xenograft models of breast cancer, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. This highlights its potential as a therapeutic agent in clinical settings .
Case Study 1: Efficacy Against Glioblastoma
A study investigated the effects of the compound on glioblastoma multiforme (GBM) cells. Results indicated that treatment led to reduced cell viability and increased apoptosis rates compared to untreated controls. The study concluded that the compound could be a candidate for further development against GBM due to its ability to penetrate the blood-brain barrier effectively .
Case Study 2: Selectivity and Toxicity Assessment
Another research effort focused on assessing the selectivity and toxicity profiles of this compound in comparison to existing chemotherapeutics. It was found that while exhibiting potent anti-proliferative effects on cancer cells, the compound showed minimal toxicity towards normal human fibroblasts, suggesting a favorable therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
